An In-Depth Technical Guide to the Physical Properties of 4-Chloro-3-nitrobenzoyl chloride
An In-Depth Technical Guide to the Physical Properties of 4-Chloro-3-nitrobenzoyl chloride
This guide provides a comprehensive overview of the essential physical and chemical properties of 4-Chloro-3-nitrobenzoyl chloride, a key intermediate in pharmaceutical and fine chemical synthesis. The information presented is intended for researchers, scientists, and professionals in drug development, offering a blend of technical data and practical insights.
Introduction
4-Chloro-3-nitrobenzoyl chloride (C₇H₃Cl₂NO₃) is a highly reactive acyl chloride containing both a chloro and a nitro functional group on the benzoyl moiety.[1] Its molecular structure makes it a versatile building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs).[2] The strategic placement of the chloro and nitro groups influences its reactivity and allows for precise chemical modifications, making it an invaluable reagent for creating complex therapeutic molecules.[2] A thorough understanding of its physical properties is paramount for its safe handling, effective use in reactions, and for the quality control of synthesized products.
Molecular Structure and Identification
A clear understanding of the molecule's structure is fundamental to interpreting its physical and chemical behavior.
Molecular Diagram
Caption: Molecular structure of 4-Chloro-3-nitrobenzoyl chloride.
Core Physical Properties
The following table summarizes the key physical properties of 4-Chloro-3-nitrobenzoyl chloride, compiled from various authoritative sources. These parameters are critical for designing experimental setups, purification procedures, and for ensuring safe storage and handling.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃Cl₂NO₃ | [1][3][4][5] |
| Molecular Weight | 220.01 g/mol | [1][3][5] |
| CAS Number | 38818-50-7 | [1][3][4][5] |
| Appearance | Beige to pale yellow solid | [4][6] |
| Melting Point | 47-54 °C (lit.) | [1][7] |
| Boiling Point | 199-200 °C at 60 torr | [6] |
| Solubility | Insoluble in water.[6] Soluble in chloroform (slightly).[8] Decomposes in water. | [9] |
| Purity | Typically ≥98% | [1][4] |
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is indispensable for confirming the identity and purity of 4-Chloro-3-nitrobenzoyl chloride. Below are typical data obtained from standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) provides information on the chemical environment of the hydrogen atoms in the molecule.
-
¹H NMR (CDCl₃) δ: 8.61 (1H, d), 8.26 (1H, dd), 7.78 (1H, d).[10]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
The NIST WebBook provides the mass spectrum for 4-Chloro-3-nitrobenzoyl chloride, which can be used for structural confirmation.[11][12]
Synthesis and Reactivity
4-Chloro-3-nitrobenzoyl chloride is typically synthesized from its corresponding carboxylic acid, 4-chloro-3-nitrobenzoic acid.[10] A common method involves the reaction of the carboxylic acid with a chlorinating agent such as oxalyl chloride or thionyl chloride.[10]
Illustrative Synthesis Workflow:
Caption: Simplified workflow for the synthesis of 4-Chloro-3-nitrobenzoyl chloride.
The presence of the acyl chloride group makes the compound highly susceptible to nucleophilic attack. It readily reacts with water, alcohols, and amines, which necessitates its handling in anhydrous conditions.[9][13] The electron-withdrawing nature of the nitro and chloro groups further activates the acyl chloride for nucleophilic substitution reactions.
Safety, Handling, and Storage
Due to its reactive and corrosive nature, strict safety protocols must be followed when handling 4-Chloro-3-nitrobenzoyl chloride.
Hazard Identification:
-
GHS Pictograms: GHS05 (Corrosion)[1]
-
Signal Word: Danger[1]
-
Hazard Statements: H314 - Causes severe skin burns and eye damage.[1][3]
-
Precautionary Statements: P260, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363.[1]
Personal Protective Equipment (PPE):
-
Appropriate PPE includes eyeshields, faceshields, gloves, and a type P3 (EN 143) respirator cartridge.[1]
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as water, alcohols, strong oxidizing agents, and strong bases.[9][13]
-
The recommended storage temperature is under an inert atmosphere at 2-8°C.[8]
Applications in Drug Development
4-Chloro-3-nitrobenzoyl chloride serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its bifunctional nature allows for sequential or selective reactions, enabling the construction of complex molecular architectures. The chloro and nitro groups can be further modified or replaced to introduce different functionalities, making it a versatile scaffold in medicinal chemistry.[2][14]
Conclusion
A comprehensive understanding of the physical properties of 4-Chloro-3-nitrobenzoyl chloride is essential for its effective and safe utilization in research and development. This guide provides a detailed summary of its key characteristics, from its molecular structure and physical constants to its reactivity and handling protocols. By adhering to the principles of scientific integrity and safety, researchers can confidently employ this versatile intermediate in the synthesis of novel and impactful pharmaceutical agents.
References
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PrepChem.com. Synthesis of 4-chloro-3-nitrobenzoyl chloride. [Link]
-
PubChem. 4-Chloro-3-nitrobenzoyl chloride. [Link]
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PubChem. 3-Chloro-4-nitrobenzoyl chloride. [Link]
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NIST. 4-Chloro-3-nitrobenzoyl chloride. [Link]
-
Cheméo. 4-Chloro-3-nitrobenzoyl chloride. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Chloro-3-Nitrobenzoic Acid in Modern Pharmaceutical Synthesis. [Link]
-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
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